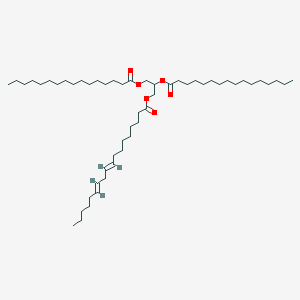

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Description

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWYSKGJIDFSRC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313271 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2535-35-5 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. This asymmetrical structured lipid is found in various natural sources, including bovine milk fat, as well as ostrich and emu oils.[1][2] Its specific fatty acid composition and positional distribution suggest potential roles in nutrition and metabolism. While direct biological activities are still under investigation, the immunomodulatory properties of structurally related compounds indicate a promising area for future research. Furthermore, as a triglyceride, it holds potential as an excipient in advanced drug delivery systems, such as lipid nanoparticles. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential applications of this compound to support further research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and formulation development. While some experimental values are not definitively determined in the literature, the following table summarizes the available data.

| Property | Value | Reference(s) |

| Chemical Structure | Glycerol backbone with palmitic acid at sn-1 and sn-2, and linoleic acid at sn-3. | [1][2] |

| Synonyms | 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2) | [2][3] |

| CAS Number | 2535-35-5 | [2][3] |

| Molecular Formula | C₅₃H₉₈O₆ | [2][3] |

| Molecular Weight | 831.3 g/mol | [2][3] |

| Physical State | Solid at room temperature. | [2] |

| Melting Point | Undetermined. | [4] |

| Boiling Point | Undetermined. | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2][3] |

| Storage Temperature | -20°C |

Synthesis and Manufacturing

The synthesis of structured triacylglycerols like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which allows for controlled placement of fatty acids on the glycerol backbone, and milder reaction conditions.[1][5]

Enzymatic Synthesis

A common and effective method for synthesizing structured triglycerides is through lipase-catalyzed reactions. Specifically, sn-1,3 regioselective lipases are employed to catalyze the exchange of acyl groups at the sn-1 and sn-3 positions of a glycerol backbone, leaving the sn-2 position intact.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a general two-step enzymatic process for the synthesis of a structured triglyceride of the MLM (Medium-Long-Medium chain) type, which can be adapted for the synthesis of this compound.

Step 1: Ethanolysis of a Triglyceride Source

-

Objective: To produce 2-monoacylglycerols (2-MAGs) from a starting triglyceride.

-

Materials:

-

Triglyceride source rich in linoleic acid at the sn-2 position.

-

Dry ethanol.

-

sn-1,3 specific lipase (B570770) (e.g., Lipozyme).

-

-

Procedure:

-

Mix the triglyceride source with dry ethanol.

-

Add the sn-1,3 specific lipase to the mixture to initiate the ethanolysis reaction.

-

The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions, yielding 2-linoleoyl-glycerol.

-

Step 2: Esterification with Palmitic Acid

-

Objective: To esterify the 2-linoleoyl-glycerol with palmitic acid at the sn-1 and sn-3 positions.

-

Materials:

-

2-linoleoyl-glycerol from Step 1.

-

Palmitic acid.

-

sn-1,3 specific lipase (e.g., Lipozyme).

-

-

Procedure:

-

Combine the 2-linoleoyl-glycerol with an excess of palmitic acid.

-

Add the sn-1,3 specific lipase to catalyze the esterification reaction.

-

The lipase will specifically direct the esterification of palmitic acid to the sn-1 and sn-3 positions of the 2-linoleoyl-glycerol, forming 1,3-dipalmitoyl-2-linoleoyl-glycerol.

-

The final product can be purified using solvent extraction and chromatographic techniques.[5]

-

Logical Workflow for Enzymatic Synthesis

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) of interest in lipid research. The document details its chemical structure, physicochemical properties, and natural occurrences. It further outlines established experimental protocols for the synthesis and analysis of asymmetric TAGs, which are applicable to the study of this molecule. Additionally, this guide explores the metabolic pathways and potential signaling roles of TAGs, offering insights into the prospective biological functions of this compound, particularly in the context of cellular metabolism and signaling cascades.

Introduction

Triacylglycerols are the primary constituents of fats and oils, serving as a major energy reserve in eukaryotes. Beyond their role in energy storage, specific TAG molecules can participate in a variety of cellular processes, including signaling and metabolic regulation. This compound is an asymmetric TAG containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid chain at the sn-3 position of the glycerol (B35011) backbone. Its unique structure suggests specific physical and biological properties that are of interest to researchers in nutrition, cell biology, and drug development. This guide aims to consolidate the available technical information on this molecule and provide a framework for its further investigation.

Structure and Physicochemical Properties

Chemical Structure

-

IUPAC Name: (9Z,12Z)-octadeca-9,12-dienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester[1][2]

-

Structure:

Physicochemical Data

| Property | Value | Source/Reference |

| Molecular Formula | C₅₃H₉₈O₆ | [1][2] |

| Molecular Weight | 831.3 g/mol | [1][2] |

| CAS Number | 2535-35-5 | [1][2] |

| Physical State | Solid | [1][3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [3][4] |

| Melting Point | Not experimentally determined for this specific isomer. The melting point of the related isomer 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is reported as -4 °C.[5] Due to the higher degree of saturation, the melting point of this compound is expected to be significantly higher. | Inferred |

| Density | Not experimentally determined. | Inferred |

| Storage Temperature | -20°C | [1][3] |

Natural Occurrence

This compound has been identified as a component of various natural fats and oils, highlighting its presence in the diet and in biological systems.

-

Ostrich and Emu Oils: This TAG is found in ostrich and emu oils.[1][6]

-

Bovine Milk Fat: It has also been characterized as a constituent of bovine milk fat.[6][7][8]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of this compound are not extensively published. However, established methodologies for the synthesis of asymmetric TAGs and their analysis can be adapted.

Representative Synthesis of Asymmetric Triacylglycerols

The synthesis of asymmetrically substituted glycerols can be a multi-step process often employing enzymatic catalysts to achieve regiospecificity. A general workflow is presented below.

Methodology:

-

Protection of Glycerol: Start with a protected glycerol derivative, for instance, solketal, to selectively acylate the primary hydroxyl group.

-

First Acylation: Acylate the free primary hydroxyl group with palmitic acid or an activated form (e.g., palmitoyl (B13399708) chloride or anhydride) to form 1-palmitoyl-2,3-isopropylideneglycerol.

-

Deprotection: Remove the isopropylidene protecting group to yield 1-monopalmitoyl-rac-glycerol.

-

Second Acylation: Perform a second acylation with palmitic acid. This step may yield a mixture of 1,2- and 1,3-dipalmitoylglycerol. Purification by chromatography is necessary to isolate the 1,2-dipalmitoyl-rac-glycerol intermediate.

-

Final Acylation: The final step involves the esterification of the free hydroxyl group at the sn-3 position with linoleic acid or its activated derivative. This can be achieved through chemical or enzymatic methods.

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This technique is highly effective for the separation and identification of TAGs in complex lipid mixtures.

Representative Protocol for TAG Profiling in Natural Oils: [7][8][9]

-

Lipid Extraction: Extract total lipids from the sample (e.g., bovine milk fat) using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for UPLC analysis, such as a mixture of acetonitrile (B52724) and isopropanol.

-

UPLC Conditions:

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase: A gradient elution using two solvents, for example, Solvent A: acetonitrile/water and Solvent B: isopropanol/acetonitrile. The gradient is programmed to separate TAGs based on their partition number (PN = Carbon Number - 2 * Number of Double Bonds).

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.

-

-

QTOF-MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: Scan a wide m/z range, for example, 100-1200 Da.

-

Data Acquisition: Acquire data in both MS and data-dependent MS/MS modes. MS scans provide the molecular ions of the TAGs, while MS/MS fragmentation of the precursor ions allows for the identification of the constituent fatty acids.

-

-

Data Analysis: Identify this compound by its accurate mass (m/z) and its characteristic fragmentation pattern in the MS/MS spectra.

Biological Significance and Metabolism

While specific studies on the biological effects of this compound are limited, the general metabolic fate and signaling roles of TAGs are well-established.

Triacylglycerol Metabolism

The metabolism of dietary and endogenously synthesized TAGs is a complex process involving lipolysis, cellular uptake, and re-esterification.

References

- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol | C55H98O6 | CID 5883927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to TG(16:0/16:0/18:2)

This technical guide provides a comprehensive overview of the triacylglycerol (triglyceride) TG(16:0/16:0/18:2) for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological roles, relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Introduction

TG(16:0/16:0/18:2), also known as 1,2-dipalmitoyl-3-linoleoyl-glycerol, is a specific triacylglycerol molecule. Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and are fundamental components of cellular membranes and signaling pathways.[1] The structure of TG(16:0/16:0/18:2) consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one linoleic acid (18:2) molecule at the sn-3 position. The specific arrangement of these fatty acids confers distinct physicochemical and metabolic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of TG(16:0/16:0/18:2) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅₃H₉₈O₆ | [2] |

| Molecular Weight | 831.3 g/mol | [2] |

| IUPAC Name | [(2S)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate | [2] |

| Synonyms | 1,2-dipalmitoyl-3-linoleoyl-glycerol, TG(16:0/16:0/18:2) | [2] |

| Physical Description | Solid | [2] |

Biosynthesis and Metabolism

The metabolic pathways governing the synthesis and breakdown of TG(16:0/16:0/18:2) are central to cellular lipid homeostasis.

De Novo Triacylglycerol Biosynthesis

TG(16:0/16:0/18:2) is synthesized through the de novo triacylglycerol synthesis pathway, which primarily occurs in the endoplasmic reticulum. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The key steps are outlined in the signaling pathway diagram below. The final step involves the acylation of diacylglycerol (DAG) with linoleoyl-CoA.

Caption: De Novo Biosynthesis of TG(16:0/16:0/18:2).

Lipolysis

The breakdown of stored TG(16:0/16:0/18:2) is known as lipolysis. This process is catalyzed by a series of lipases that sequentially remove the fatty acids from the glycerol backbone. The released palmitic and linoleic acids can then be used for energy production or as signaling molecules.

Caption: Lipolysis Pathway of TG(16:0/16:0/18:2).

Role in Biological Systems

Energy Storage

The primary function of TG(16:0/16:0/18:2), like other triacylglycerols, is to serve as a dense energy reserve. It is stored within lipid droplets in various tissues, most notably adipose tissue. During periods of energy demand, it is mobilized through lipolysis.

Signaling Roles of Metabolites

While TG(16:0/16:0/18:2) itself is not considered a direct signaling molecule, its metabolic products, diacylglycerols (DAGs) and fatty acids, are crucial second messengers in a variety of signaling cascades.

-

Diacylglycerol (DAG): The intermediate, DAG (16:0/16:0), is a well-established activator of protein kinase C (PKC) isoforms. Activation of PKC can influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1]

-

Fatty Acids: The released palmitic and linoleic acids can act as signaling molecules. For instance, they can activate G-protein coupled receptors (GPCRs) and nuclear receptors, modulating inflammatory responses and gene expression.[3]

Experimental Protocols

Enzymatic Synthesis of TG(16:0/16:0/18:2)

The following is a representative protocol for the lipase-catalyzed synthesis of structured triglycerides, adapted for TG(16:0/16:0/18:2).[4][5]

-

Substrate Preparation: Start with 1,2-dipalmitoyl-glycerol and linoleic acid.

-

Enzyme Selection: A regiospecific lipase (B570770), such as one from Rhizomucor miehei, is immobilized on a suitable carrier.[5]

-

Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

-

Incubation: The substrates and immobilized lipase are incubated at a controlled temperature (e.g., 60°C) with continuous stirring.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: Upon completion, the enzyme is removed by filtration, and the product is purified using column chromatography.

Extraction of TG(16:0/16:0/18:2) from Biological Samples

The Folch method is a widely used protocol for the extraction of lipids from biological tissues and fluids.[6]

-

Homogenization: The tissue sample is homogenized in a chloroform (B151607)/methanol mixture (2:1, v/v).

-

Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

-

Lipid Extraction: After centrifugation, the lower chloroform phase, which contains the lipids, is carefully collected.

-

Drying and Reconstitution: The chloroform is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for analysis.

Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of specific triglyceride species.[7]

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase HPLC column to separate the different lipid classes and molecular species.

-

Ionization: The separated lipids are ionized using a method such as electrospray ionization (ESI).

-

Mass Spectrometry: The mass-to-charge ratio (m/z) of the parent ion is determined in the first mass spectrometer (MS1).

-

Fragmentation: The parent ion is fragmented, and the resulting product ions are analyzed in the second mass spectrometer (MS2). The fragmentation pattern allows for the identification of the constituent fatty acids. For TG(16:0/16:0/18:2), neutral loss of the fatty acids can be monitored.[7]

Quantitative Data

The concentration of total triglycerides in human plasma is a standard clinical measure. However, data on the absolute concentration of individual triglyceride species like TG(16:0/16:0/18:2) are less common and can vary significantly based on diet, age, and health status.[8][9] Lipidomics studies often report relative changes in the levels of this molecule in various physiological and pathological states.[2]

| Biological Matrix | Analyte | Concentration Range | Reference |

| Human Plasma (Fasting) | Total Triglycerides | < 150 mg/dL (normal) | [8][9] |

| Human Plasma | TG(16:0/16:0/18:2) | Present, but absolute concentration varies. | [2][10] |

| Human Follicular Fluid | TG(16:0/16:0/18:2) | Identified as a component of the lipid profile. | [6] |

Conclusion

TG(16:0/16:0/18:2) is a significant triacylglycerol involved in energy metabolism. While its direct signaling roles are not well-established, its metabolic byproducts are key players in cellular signaling. The experimental protocols outlined in this guide provide a framework for the synthesis, extraction, and analysis of this molecule, which will be valuable for researchers in the fields of lipidomics, drug development, and metabolic disease research. Further investigation into the specific roles and concentrations of TG(16:0/16:0/18:2) in various biological contexts is warranted.

References

- 1. Comprehensive Guide to Common Lipidomics Databases and Software - MetwareBio [metwarebio.com]

- 2. 1-Palmitoyl-2-palmitoyl-3-linoleoyl-glycerol | C53H98O6 | CID 99649114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Home - LIFS Tools web portal [lifs-tools.org]

- 4. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 5. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Profile (Triglycerides): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Triglyceride levels: Normal, risks of high levels, and more [medicalnewstoday.com]

- 9. High Blood Triglycerides - High Blood Triglycerides | NHLBI, NIH [nhlbi.nih.gov]

- 10. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific structured triacylglycerol (TAG). This document details both chemoenzymatic and chemical synthesis routes, presenting experimental protocols and quantitative data to support researchers and professionals in the fields of lipid chemistry, drug delivery, and nutritional science.

Introduction

Structured lipids, such as this compound (PPL), are triacylglycerols that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This targeted molecular architecture allows for the modulation of their physicochemical, nutritional, and therapeutic properties. The specific placement of palmitic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position imparts unique characteristics to the PPL molecule, making it a subject of interest for various applications, including as a component in specialized nutritional formulations and as an excipient in drug delivery systems.

The synthesis of such structured TAGs can be achieved through chemical or enzymatic methods.[1] Enzymatic synthesis, often employing lipases, offers high regioselectivity and milder reaction conditions, minimizing the formation of unwanted byproducts.[2] Chemical synthesis, while potentially less specific, provides an alternative route that can be advantageous in certain contexts. This guide will explore both approaches.

Chemoenzymatic Synthesis Pathway

A common and effective strategy for the synthesis of this compound is a two-step chemoenzymatic process. This approach involves the initial synthesis of the 1,2-dipalmitoyl-rac-glycerol (B53016) intermediate, followed by a lipase-catalyzed esterification with linoleic acid.

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (Intermediate)

The synthesis of the 1,2-diacylglycerol intermediate is a critical precursor step. While this intermediate is commercially available, its synthesis can be achieved through established methods. One common approach involves the protection of the sn-3 hydroxyl group of a glycerol derivative, followed by acylation at the sn-1 and sn-2 positions and subsequent deprotection.

Step 2: Lipase-Catalyzed Esterification

The final step involves the regioselective esterification of the 1,2-dipalmitoyl-rac-glycerol with linoleic acid at the vacant sn-3 position. This reaction is typically catalyzed by a lipase (B570770), which provides the necessary specificity for the target molecule.

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is adapted from established methods for the enzymatic synthesis of structured triglycerides.

Materials:

-

1,2-Dipalmitoyl-rac-glycerol (≥99% purity)[3]

-

Linoleic acid (≥98% purity)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (e.g., n-hexane)

-

Molecular sieves (3Å)

Procedure:

-

Dissolve 1,2-dipalmitoyl-rac-glycerol and linoleic acid in n-hexane in a molar ratio of 1:1.5 (diacylglycerol:fatty acid) in a round-bottom flask.

-

Add molecular sieves to the mixture to remove any residual water.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

The reaction is carried out at a controlled temperature, generally between 40-60°C, with constant stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The final product is purified to remove unreacted fatty acids and any byproducts.

Purification of the Final Product

Purification is essential to obtain a high-purity product. A common method involves the following steps:

-

Neutralization: The crude product is dissolved in a nonpolar solvent (e.g., hexane) and washed with a dilute alkaline solution (e.g., 0.5 M KOH in ethanol/water) to remove free fatty acids.[4]

-

Solvent Extraction: The neutralized product is then washed with water to remove any remaining base and salts. The organic layer containing the triglyceride is separated.[4]

-

Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum.

-

Chromatography (Optional): For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the target triglyceride from any remaining di- and monoacylglycerols.

Quantitative Data for Enzymatic Synthesis

The following table summarizes typical quantitative data for the enzymatic synthesis of structured triglycerides, which can be extrapolated for the synthesis of PPL.

| Parameter | Value/Range | Reference |

| Substrate Molar Ratio | 1:1 to 1:5 (Diacylglycerol:Fatty Acid) | [5][6] |

| Enzyme Loading | 5-15% (w/w of substrates) | [6] |

| Reaction Temperature | 40 - 75°C | [5][7] |

| Reaction Time | 4 - 24 hours | [6][7] |

| Yield of Triglyceride | 42% - 90% (after purification) | [2] |

| Purity of Triglyceride | >98% | [2] |

Chemical Synthesis Pathway

Chemical synthesis offers an alternative to enzymatic methods. A common approach involves the use of protecting groups to selectively acylate the glycerol backbone. This method provides control over the stereochemistry but may involve harsher reaction conditions and the use of potentially hazardous reagents.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general approach for the chemical synthesis of this compound using protecting groups.

Materials:

-

Glycerol

-

Protecting agent (e.g., for the sn-1 and sn-3 hydroxyls)

-

Palmitoyl chloride

-

Linoleoyl chloride

-

Pyridine (B92270) or other suitable base

-

Deprotecting agent

-

Solvents (e.g., dichloromethane, hexane)

Procedure:

-

Protection: Selectively protect the sn-1 and sn-3 hydroxyl groups of glycerol using a suitable protecting group.

-

First Acylation: React the protected glycerol with one equivalent of palmitoyl chloride in the presence of a base like pyridine to acylate the sn-2 position.

-

Deprotection/Reprotection: Selectively deprotect one of the primary hydroxyls and then acylate with a second equivalent of palmitoyl chloride. This can be a multi-step process to ensure the correct regiochemistry.

-

Final Acylation: Acylate the remaining free hydroxyl group with linoleoyl chloride.

-

Final Deprotection: Remove the remaining protecting group to yield the final product.

-

Purification: Purify the crude product using column chromatography to separate the desired triglyceride from byproducts and unreacted starting materials.

Quantitative Data for Chemical Synthesis

Quantitative data for chemical synthesis can vary significantly depending on the specific protecting groups and reaction conditions used.

| Parameter | Value/Range |

| Yield of Acylation Steps | Generally 50-85% |

| Overall Yield | Highly variable, depends on the number of steps |

| Purity of Final Product | >95% (after chromatography) |

Conclusion

The synthesis of this compound can be effectively achieved through both chemoenzymatic and purely chemical routes. The chemoenzymatic approach, leveraging the regioselectivity of lipases, is often preferred for its milder reaction conditions and potentially higher yields of the desired isomer. The chemical synthesis route, while more complex due to the need for protection and deprotection steps, offers a viable alternative. The choice of synthetic strategy will depend on the specific requirements of the application, including desired purity, scale of production, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to embark on the synthesis of this and other structured triacylglycerols.

References

- 1. tandfonline.com [tandfonline.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. media.neliti.com [media.neliti.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of mono- and diacylglycerols by enzymatic esterification of glycerol with conjugated linoleic acid in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and a linoleic acid molecule at the sn-3 position. The unique structure of this TAG, particularly the positional distribution of its saturated and polyunsaturated fatty acids, is of significant interest in the fields of nutrition, lipid metabolism, and drug delivery. This technical guide provides a comprehensive overview of the known natural sources of PPL, detailed methodologies for its analysis, and an exploration of its potential biological significance. While direct quantitative data for this specific isomer is limited in the literature, this guide compiles available information on its presence and the abundance of closely related TAGs in various natural fats and oils.

Natural Sources of this compound

This compound has been identified as a component of several natural animal fats. The primary sources include avian oils and mammalian milk fats.

Avian Oils

Ostrich Oil (Struthio camelus) : Ostrich oil is a recognized source of diverse triacylglycerols. While direct quantification of this compound is not extensively reported, studies on the triglyceride composition of ostrich oil have identified closely related isomers. For instance, dipalmitoyl-oleoyl-glycerol (PPO) and palmitoyl-linoleoyl-oleoyl-glycerol (PLO) have been quantified, indicating a high prevalence of palmitic and linoleic acids in the TAG structure of ostrich oil[1]. The presence of these related TAGs strongly suggests that PPL is also a constituent of ostrich oil.

Emu Oil (Dromaius novaehollandiae) : Emu oil is another avian oil known for its unique fatty acid profile, which is rich in both oleic acid and linoleic acid, as well as palmitic acid[2][3][4]. The high abundance of these constituent fatty acids makes emu oil a likely natural source of PPL[5][6]. While comprehensive TAG profiles of emu oil are not as readily available as its fatty acid profile, the fundamental building blocks for the synthesis of PPL are present in significant quantities.

Mammalian Milk Fats

Bovine Milk Fat : The lipid fraction of bovine milk is complex, containing a wide array of triacylglycerols[7][8][9]. The presence of this compound in bovine milk fat has been reported in chemical supplier databases, indicating its identification in this source[5][6]. Comprehensive lipidomic analyses of bovine milk have identified numerous TAG species containing palmitic and linoleic acids, further supporting the presence of PPL among the myriad of TAG isomers[7][8].

Human Milk Fat : Human milk fat is characterized by a unique stereospecific distribution of fatty acids on the glycerol backbone, with a high proportion of palmitic acid at the sn-2 position[10]. While 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is the most abundant TAG, human milk contains a diverse range of TAGs, including those with linoleic acid[11][12][13]. The presence of TAGs containing both palmitic and linoleic acids suggests that PPL is likely present, albeit in lower concentrations compared to the major TAG species[11].

Data Presentation: Quantitative Analysis of Related Triacylglycerols

Direct quantitative data for this compound is scarce in the literature. The following table summarizes the reported concentrations of structurally related triacylglycerols in ostrich oil, which can serve as an indicator of the potential abundance of PPL.

| Natural Source | Triacylglycerol | Concentration (%) | Phase | Reference |

| Ostrich Oil | Dipalmitoyl-oleoyl-glycerol (PPO) | 12.93 | Liquid | [1] |

| Ostrich Oil | Palmitoyl-linoleoyl-oleoyl-glycerol (PLO) | 12.06 | Liquid | [1] |

| Ostrich Oil | Palmitoyl-linoleoyl-oleoyl-glycerol (PLO) | 13.44 | Solid | [1] |

Note: PPO (16:0/16:0/18:1) and PLO (16:0/18:2/18:1) are structurally similar to PPL (16:0/16:0/18:2). The data for ostrich oil suggests a significant incorporation of both palmitic and linoleic acids into the triacylglycerol fraction.

Experimental Protocols

The analysis of specific triacylglycerols like PPL from natural sources requires a multi-step process involving lipid extraction, separation, and identification. The following are detailed methodologies adapted from the literature for the analysis of TAGs in avian oils and milk fat.

Lipid Extraction from Avian Adipose Tissue (Ostrich/Emu)

This protocol is a generalized method for the extraction of lipids from avian adipose tissue.

Materials:

-

Fresh or frozen avian adipose tissue

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Homogenizer (e.g., blender or rotor-stator homogenizer)

-

Centrifuge

-

Rotary evaporator

-

Glass funnels with filter paper

Procedure:

-

Sample Preparation: Thaw frozen adipose tissue at 4°C. Cut the tissue into small pieces to facilitate homogenization.

-

Homogenization: Weigh a known amount of the tissue (e.g., 10 g) and place it in the homogenizer. Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 200 mL for 10 g of tissue). Homogenize for 2-3 minutes until a uniform slurry is formed.

-

Phase Separation: Transfer the homogenate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution (e.g., 40 mL for 200 mL of chloroform:methanol). Mix gently by inverting the funnel several times and then allow the phases to separate for at least 30 minutes.

-

Collection of Lipid Phase: The lower phase, containing the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase is discarded.

-

Washing: Wash the collected chloroform phase by adding an equal volume of a 1:1 (v/v) methanol:water solution. Mix gently and allow the phases to separate. Collect the lower chloroform phase.

-

Drying: Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: The resulting lipid extract (oil) should be stored under nitrogen at -20°C until further analysis.

Triacylglycerol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of triacylglycerols in milk fat and can be applied to other lipid extracts.

Materials:

-

Lipid extract (from Protocol 1 or other sources)

-

Heptane (B126788) (or other suitable solvent)

-

Internal standard (e.g., triheptadecanoin)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

High-temperature capillary column suitable for TAG analysis (e.g., a short, narrow-bore column with a thin film of a polar-substituted carborane or a metal column)

Procedure:

-

Sample Preparation: Prepare a solution of the lipid extract in heptane at a concentration of approximately 5-10 mg/mL. Add a known amount of the internal standard.

-

GC-MS Conditions:

-

Injector: On-column or PTV injector is recommended to prevent discrimination of high-molecular-weight TAGs.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A high-temperature program is required. For example, start at 250°C, hold for 1 minute, then ramp at 5°C/minute to 370°C and hold for 10 minutes. The program should be optimized based on the specific column and instrument.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Range: Scan a wide mass range to cover the expected molecular ions and fragment ions of the TAGs (e.g., m/z 50-1000).

-

Ion Source Temperature: Typically 250-300°C.

-

Transfer Line Temperature: Maintain at a high temperature (e.g., 350°C) to prevent condensation of the analytes.

-

-

-

Data Analysis:

-

Identify the TAGs based on their retention times and mass spectra. The molecular ion ([M]+) is often weak or absent in EI, but characteristic fragment ions corresponding to the loss of one fatty acyl chain ([M-RCOO]+) are prominent and aid in identification.

-

Quantify the relative abundance of each TAG by integrating the peak areas and normalizing to the internal standard.

-

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from natural sources.

References

- 1. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 2. Chemical Characterization and In Vivo Toxicological Safety Evaluation of Emu Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aea-emu.org [aea-emu.org]

- 4. Emu Oil: Skin Benefits, Internal Uses, and Side Effects [healthline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive and quantitative profiling of lipid species in human milk, cow milk and a phospholipid-enriched milk formula by GC and MS/MSALL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipids of human milk and infant formulas: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triacylglycerol composition in colostrum, transitional and mature human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Biological Role of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule characterized by the presence of two palmitic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1][2] While it is a naturally occurring component of certain animal fats and oils, such as those found in ostriches, emus, and bovine milk, its specific biological roles are an area of growing research interest.[1][2] This technical guide provides a comprehensive overview of the known and potential biological functions of this TAG isomer, with a focus on its metabolism, potential signaling pathways, and implications for cellular physiology. Due to the limited direct research on this specific isomer, this guide also draws upon data from closely related triacylglycerol structures to infer potential biological activities and provide a framework for future investigation.

Introduction: The Significance of Triacylglycerol Structure

Triacylglycerols are the primary form of energy storage in eukaryotes and play crucial roles in insulation and the absorption of dietary fats.[3] The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, is a critical determinant of a TAG's physical properties and its subsequent metabolic fate.[4][5] This structural nuance influences digestion, absorption, and incorporation into tissues, suggesting that different TAG isomers can elicit distinct biological responses.[4][6] The presence of both saturated (palmitic) and polyunsaturated (linoleic) fatty acids in this compound suggests a multifaceted role in cellular processes, extending beyond simple energy provision to potentially influencing cell signaling and inflammatory responses.

Metabolism of this compound

The metabolism of dietary this compound is expected to follow the general pathway of triacylglycerol digestion and absorption. In the small intestine, pancreatic lipase (B570770) will hydrolyze the ester bonds at the sn-1 and sn-3 positions. This will result in the release of a palmitic acid, a linoleic acid, and the formation of 2-palmitoyl-monoacylglycerol. These products are then absorbed by enterocytes.

Inside the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to form new triacylglycerols. A noteworthy aspect of this process is the potential for fatty acid rearrangement, which means the resulting TAGs may not have the original 1,2-dipalmitoyl-3-linoleoyl structure.[6] These newly synthesized TAGs are then packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for transport to various tissues.

In peripheral tissues, lipoprotein lipase will hydrolyze the TAGs within chylomicrons, releasing fatty acids for energy utilization or storage in adipose tissue. The specific positioning of palmitic acid at the sn-2 position is significant, as studies on other TAG isomers suggest that fatty acids at this position are more readily absorbed and incorporated into tissue lipids.[6]

Potential Signaling Roles

While direct signaling roles for this compound have not been extensively documented, its metabolic products, particularly diacylglycerols (DAGs), are well-established second messengers. The hydrolysis of this TAG could yield 1,2-dipalmitoyl-glycerol, which can activate protein kinase C (PKC) isoforms. PKC activation is a critical step in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis.

Furthermore, studies on a structurally similar, acetylated molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have demonstrated significant immunomodulatory effects. PLAG has been shown to reduce the infiltration of neutrophils in inflammatory models by regulating the IL-6/STAT3 and MIP-2 signaling pathways.[7][8] It also exhibits protective effects against chemically induced atopic dermatitis by modulating the infiltration of monocytes and eosinophils and systemic responses involving IgE, IL-4, and IL-13.[9] These findings suggest that the specific combination of palmitic and linoleic acids in a glycerolipid backbone can confer potent anti-inflammatory properties. Although not a direct effect of the TAG itself, its structural similarity to PLAG warrants investigation into the potential immunomodulatory activities of this compound.

Another related isomer, 1-oleate-2-palmitate-3-linoleate glycerol, has been shown to improve lipid metabolism and gut microbiota, while also decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in mice.[10] This highlights the potential for specific TAG structures to influence systemic inflammation.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Triglycerides | MedlinePlus [medlineplus.gov]

- 4. Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of triacylglycerol structure on absorption and metabolism of isotope-labeled palmitic and linoleic acids by humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates arthritic joints through reducing neutrophil infiltration mediated by IL-6/STAT3 and MIP-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammatory markers in hyperlipidemia: from experimental models to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]

The Presence and Significance of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Bovine Milk Fat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine milk fat is a highly complex mixture of lipids, with triacylglycerols (TAGs) accounting for approximately 98% of the total fat content.[1][2] The intricate composition of these TAGs, which are esters of glycerol (B35011) and three fatty acids, dictates the physical, nutritional, and functional properties of dairy products.[3] Among the thousands of potential TAG species, 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) is a specific triacylglycerol that has been identified in bovine milk fat.[4][5] This technical guide provides an in-depth overview of PPL within the context of the broader triacylglycerol profile of bovine milk fat, details the experimental methodologies for its analysis, and illustrates the key metabolic pathways involved in its synthesis.

Data Presentation: Triacylglycerol Composition of Bovine Milk Fat

While the precise concentration of individual triacylglycerol isomers like this compound is not extensively reported due to the immense complexity of the milk fat lipidome, comprehensive analyses have characterized the distribution of TAGs based on their total acyl carbon number and degree of unsaturation.[6][7] Bovine milk fat contains a wide array of TAGs, with total acyl carbon numbers ranging from 20 to 62.[8] The presence of short-chain fatty acids is a distinguishing feature of bovine milk fat.[6][8]

The following table summarizes the relative abundance of the major triacylglycerol groups found in bovine milk, providing a quantitative context for the presence of specific TAGs like PPL. PPL, with a total acyl carbon number of 50 (16+16+18) and two double bonds (from linoleic acid), would fall within the C50:2 group.

| Triacylglycerol Group (Carbon Number:Double Bonds) | Relative Abundance (%) | Key Contributing Fatty Acids |

| 34:0 | High | C4:0, C6:0, C14:0, C16:0 |

| 36:0 | High | C4:0, C6:0, C16:0, C18:0 |

| 38:1 | High | C4:0, C16:0, C18:1 |

| 38:0 | High | C4:0, C6:0, C16:0, C18:0 |

| 40:1 | High | C6:0, C16:0, C18:1 |

| 50:1 | Moderate | C14:0, C18:1, C18:0 |

| 52:1 | Moderate | C16:0, C18:1, C18:0 |

| 52:2 | Moderate | C16:0, C18:1, C18:1 or C16:0, C16:0, C18:2 (e.g., PPL) |

| 54:1 | Low to Moderate | C18:0, C18:1, C18:0 |

| 54:2 | Low to Moderate | C18:0, C18:1, C18:1 |

Note: This table represents a generalized profile. The exact composition can vary significantly based on factors such as cow breed, diet, stage of lactation, and season.[7]

Experimental Protocols

The analysis of specific triacylglycerols like PPL in bovine milk fat requires sophisticated analytical techniques. A general workflow involves lipid extraction, separation of lipid classes, and detailed analysis of the triacylglycerol fraction.

Lipid Extraction

The initial step is the isolation of total lipids from the milk matrix. The Folch method and the Bligh and Dyer method are two commonly employed solvent extraction protocols.

-

Folch Method:

-

Homogenize a known volume of milk with a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture.

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to separate the upper aqueous phase from the lower organic phase containing the lipids.

-

Carefully collect the lower chloroform layer.

-

Wash the organic phase with a mixture of chloroform:methanol:saline solution to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Bligh and Dyer Method:

-

Add a specific ratio of chloroform and methanol to the milk sample in a single phase.

-

After a period of extraction, add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower chloroform layer containing the lipids.

-

Dry the lipid extract under nitrogen.

-

Triacylglycerol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detailed characterization of intact triacylglycerols.

-

Chromatographic Separation (LC):

-

Stationary Phase: Reversed-phase columns (e.g., C18 or C30) are commonly used to separate TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) formate (B1220265) to enhance ionization.[7]

-

Column Temperature: The column is maintained at a controlled temperature (e.g., 40°C) to ensure reproducible separation.[7]

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for the ionization of TAGs.

-

Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are employed to determine the accurate mass of the parent ions, allowing for the determination of the elemental composition of the TAGs.[7]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions provides information on the constituent fatty acids and their positions on the glycerol backbone, enabling the identification of specific isomers like PPL.

-

Mandatory Visualization

Triacylglycerol Synthesis Pathway in the Bovine Mammary Gland

The synthesis of triacylglycerols in the mammary epithelial cells is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. This pathway utilizes fatty acids derived from two main sources: de novo synthesis within the mammary gland (short- and medium-chain fatty acids) and uptake from the blood (long-chain fatty acids).

Caption: Key enzymatic steps in the synthesis of triacylglycerols in the bovine mammary gland.

Experimental Workflow for Triacylglycerol Analysis

The following diagram illustrates a typical workflow for the identification and quantification of specific triacylglycerols from a bovine milk sample.

Caption: A standard workflow for the analysis of triacylglycerols in bovine milk.

Conclusion

This compound is a confirmed, albeit minor, component of the exceedingly complex triacylglycerol fraction of bovine milk fat. While specific quantitative data for this individual isomer is scarce, its presence is understood within the broader context of the milk fat's TAG profile. The analytical methodologies outlined provide a robust framework for the detailed characterization of PPL and other TAGs. Furthermore, understanding the enzymatic pathway of triacylglycerol synthesis in the bovine mammary gland offers insights into the factors that may influence the incorporation of specific fatty acids, like palmitic and linoleic acid, into the glycerol backbone, ultimately shaping the composition of milk fat. This knowledge is crucial for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the specific components of dairy products and their potential biological effects.

References

- 1. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. research.wur.nl [research.wur.nl]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound (1,2-Palmitin-3-linolein) | MCE [medchemexpress.cn]

- 6. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seasonal Variation of Triacylglycerol Profile of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1] As a mixed-acid triglyceride, its physical properties are determined by the interplay of its saturated (palmitic) and polyunsaturated (linoleic) fatty acid components. This molecule has been identified in natural sources such as bovine milk fat, as well as ostrich and emu oils.[1] Understanding the physicochemical characteristics of this and similar TAGs is crucial for applications in drug delivery systems, formulation science, and nutritional research.

Core Physical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester | [1] |

| Synonyms | 1,2-Palmitin-3-linolein, TG(16:0/16:0/18:2) | [1][2][3] |

| CAS Number | 2535-35-5 | [1] |

| Molecular Formula | C₅₃H₉₈O₆ | [1][3] |

| Molecular Weight | 831.3 g/mol | [1] |

| Physical Form | A solid at room temperature. | [1][3] |

| Melting Point | Specific experimental data not found. As a solid at room temperature containing two saturated fatty acids, it is expected to have a higher melting point than triglycerides with a higher degree of unsaturation. | |

| Boiling Point | Specific experimental data not found. Due to its high molecular weight, it would have a very high boiling point and likely decompose before boiling at atmospheric pressure. | |

| Density | Specific experimental data not found. | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1][3] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Experimental Protocols

The characterization of this compound and similar triacylglycerols relies on a suite of analytical techniques. Below are detailed methodologies for determining key physical properties.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal properties of fats and oils, including melting and crystallization points.

-

Sample Preparation: 5-10 mg of the solid this compound is accurately weighed into an aluminum or stainless steel DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

The sample is heated rapidly to 80°C and held for 10 minutes to erase any prior thermal history.

-

The sample is then cooled to –60°C at a controlled rate of 10°C/min and held for 30 minutes to ensure complete crystallization.

-

Finally, the sample is heated from -60°C to 80°C at a controlled rate of 5°C/min. The heat flow is recorded during this phase.

-

-

Data Analysis: The resulting DSC curve (thermogram) is analyzed to determine the onset temperature (start of melting), the peak temperature (point of maximum heat absorption), and the completion of melt temperature.

Structural Elucidation and Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the chemical structure and assessing the purity of triacylglycerols. Both ¹H and ¹³C NMR are employed.

-

Sample Preparation: Approximately 100 mg of the lipid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in a 5-mm NMR tube.

-

¹H-NMR Spectroscopy:

-

Acquisition: A one-dimensional ¹H-NMR spectrum is acquired. Key regions of interest for triacylglycerols include:

-

~5.3 ppm: Olefinic protons of the linoleoyl chain.

-

~4.1-4.3 ppm: Protons of the glycerol backbone.

-

~2.7 ppm: Allylic protons of the linoleoyl chain.

-

~2.3 ppm: α-CH₂ protons adjacent to the carbonyl groups.

-

~0.9 ppm: Terminal methyl protons of the fatty acid chains.

-

-

Analysis: The integration of these signals allows for the confirmation of the fatty acid composition and can be used for quantitative analysis.

-

-

¹³C-NMR Spectroscopy:

-

Acquisition: A ¹³C-NMR spectrum provides detailed information about the carbon skeleton.

-

Analysis: The chemical shifts of the carbonyl carbons and the glycerol carbons can be used to determine the specific positions (sn-1, sn-2, sn-3) of the fatty acids on the glycerol backbone.

-

Separation and Identification via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for separating and identifying individual triacylglycerol species within a complex mixture.

-

Sample Preparation:

-

A stock solution is prepared by dissolving a precise amount of the sample in a suitable solvent like isopropanol (B130326) or a chloroform:methanol mixture (2:1, v/v).

-

The solution is vortexed to ensure complete dissolution.

-

The sample is centrifuged at 10,000 x g for 5 minutes to pellet any insoluble material.

-

The supernatant is filtered through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

-

Chromatography (Reversed-Phase HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using solvents such as acetonitrile (B52724) and isopropanol. This separates TAGs based on their partition number (equivalent carbon number), which is related to both the chain length and the number of double bonds of the constituent fatty acids.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization: Electrospray Ionization (ESI) is commonly used to generate protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺.

-

Detection: The mass-to-charge ratio (m/z) of the intact molecule is determined, confirming the molecular weight.

-

Tandem MS (MS/MS): Fragmentation of the parent ion is induced. The resulting fragment ions correspond to the loss of individual fatty acid chains, allowing for the definitive identification and positional analysis of the fatty acids on the glycerol backbone.

-

Visualizations

The following diagrams illustrate the relationships between structure and properties, and a typical workflow for the analysis of this compound.

Caption: Influence of triglyceride structure on physical properties.

Caption: Experimental workflow for TAG characterization.

References

An In-depth Technical Guide to the Solubility of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

This technical guide provides a comprehensive overview of the solubility of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride of interest to researchers, scientists, and professionals in drug development. This document details the physicochemical properties influencing its solubility, presents available and estimated quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are determined by the nature of its constituent fatty acids.[1][2][3] The presence of both saturated (palmitic acid) and unsaturated (linoleic acid) fatty acids gives it unique characteristics compared to simple triglycerides.[1][2][3]

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by several key physicochemical properties:

-

Polarity: As a triglyceride, it is a predominantly nonpolar molecule, leading to poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[1][2]

-

Fatty Acid Composition: The long hydrocarbon chains of the palmitic and linoleic acids contribute to its nonpolar nature. The presence of the two double bonds in the linoleic acid chain introduces kinks, which can slightly increase its solubility in some organic solvents compared to fully saturated triglycerides.[2]

-

Molecular Weight: The relatively high molecular weight of this compound (831.3 g/mol ) generally leads to lower solubility compared to smaller molecules.

-

Temperature: The solubility of triglycerides in organic solvents generally increases with temperature.[2]

-

Crystalline Structure: In the solid state, the arrangement of the molecules in the crystal lattice affects the energy required to dissolve the substance. Mixed triglycerides often have less stable crystalline forms and lower melting points than simple triglycerides, which can influence their solubility.[3]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on its structural similarity to other mixed-acid triglycerides and general principles of lipid solubility, we can provide some qualitative information and estimated values. The compound is described as being "slightly soluble" in chloroform (B151607) and methanol.

For a more quantitative perspective, the table below includes data for structurally similar triglycerides. These values can be used as an estimation for the solubility of this compound.

| Solvent | Estimated Solubility of this compound (mg/mL) | Basis for Estimation (Similar Compound) |

| Chloroform | ~10 | 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol (10 mg/mL)[4] |

| Dimethylformamide (DMF) | ~10 | 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (10 mg/mL)[5] |

| Ethanol | ~12.5 | 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol (12.5 mg/mL)[6] |

| Methanol | Slightly Soluble | Qualitative data for the target compound |

| Water | Insoluble | General property of triglycerides[1][2] |

| Hexane | Soluble | General property of triglycerides in nonpolar solvents |

| Acetone | Soluble | General property of triglycerides in nonpolar solvents |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following is a detailed protocol for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., chloroform, ethanol, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For triglycerides, this may take 24 to 72 hours.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

-

Visualizations

5.1. Experimental Workflow

5.2. Factors Influencing Solubility

Predictive Approaches: Hansen Solubility Parameters

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data remains scarce, estimations based on similar compounds and a thorough understanding of the physicochemical principles governing triglyceride solubility offer valuable insights for researchers and drug development professionals. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining precise solubility data. The illustrative diagrams further clarify the experimental workflow and the interplay of factors influencing solubility. Further experimental work is encouraged to establish a definitive solubility profile for this compound in a wider range of solvents and conditions.

References

- 1. brainkart.com [brainkart.com]

- 2. fiveable.me [fiveable.me]

- 3. Triglyceride - Wikipedia [en.wikipedia.org]

- 4. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | CAS 1867-91-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: From Discovery to Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] Its discovery is rooted in the detailed characterization of natural fats and oils, particularly ostrich oil, emu oil, and bovine milk fat, where it is found as a naturally occurring component.[1][2] This asymmetrical structured lipid is of significant interest to researchers in nutrition, lipid metabolism, and drug delivery due to the distinct physiological roles of its constituent fatty acids: palmitic acid, a common saturated fatty acid, and linoleic acid, an essential omega-6 polyunsaturated fatty acid. This guide provides a comprehensive overview of the physicochemical properties, analytical and synthetic methodologies, and the current understanding of the metabolism and potential biological effects of this triglyceride.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₉₈O₆ | [3] |

| Molecular Weight | 831.3 g/mol | [3] |

| CAS Number | 2535-35-5 | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3] |

| Synonyms | 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2) | [3] |

Experimental Protocols

Synthesis: Lipase-Catalyzed Esterification

The synthesis of structured triglycerides such as this compound can be achieved with high selectivity using lipase-catalyzed reactions. This method offers a greener alternative to traditional chemical synthesis, proceeding under mild conditions and with high regioselectivity. A general two-step protocol is outlined below.[3]

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016)

-

Reaction Setup: A solution of tripalmitin (B1682551) in an appropriate organic solvent (e.g., hexane) is prepared.

-

Enzymatic Reaction: An sn-1,3-regiospecific lipase (B570770), such as from Rhizomucor miehei, is added to the solution along with a suitable acyl acceptor (e.g., ethanol). The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

-

Monitoring: The progress of the alcoholysis reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,2-dipalmitoyl-rac-glycerol.

-

Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated, and the desired 1,2-dipalmitoyl-rac-glycerol is purified from the reaction mixture by crystallization or column chromatography.

Step 2: Esterification with Linoleic Acid

-

Reaction Setup: The purified 1,2-dipalmitoyl-rac-glycerol is dissolved in a suitable solvent along with a molar excess of linoleic acid.

-

Enzymatic Esterification: The same sn-1,3-regiospecific lipase is added, and the mixture is incubated under vacuum to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.

-

Monitoring: The formation of this compound is monitored by TLC or HPLC.

-

Purification: The final product is purified by removing the enzyme via filtration and then using column chromatography to separate the desired triglyceride from unreacted starting materials and byproducts.

Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The detailed analysis and quantification of specific triacylglycerol isomers like this compound from complex lipid mixtures is best achieved using HPLC coupled with tandem mass spectrometry.

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., ostrich oil, bovine milk fat, or biological tissue) using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.[4]

-

Sample Preparation: The extracted lipids are dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis, such as isopropanol (B130326) or a methanol/chloroform mixture.[4]

-

HPLC Separation:

-

Column: A reverse-phase C18 or C30 column is typically used for the separation of TAGs.[4][5]

-

Mobile Phase: A gradient elution is employed, commonly with a mixture of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) to enhance ionization.[5][6]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[6]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.[4][7]

-

MS1 Scan: A full scan is performed to identify the molecular ions of the TAGs present in the sample.

-

MS/MS Fragmentation: Product ion scans are performed on the precursor ions of interest. The fragmentation pattern, which involves the neutral loss of fatty acid chains, allows for the identification and confirmation of the fatty acid composition and their positions on the glycerol backbone. For this compound ([M+NH₄]⁺), characteristic fragments corresponding to the loss of palmitic acid and linoleic acid will be observed.

-

Biological Context and Metabolism